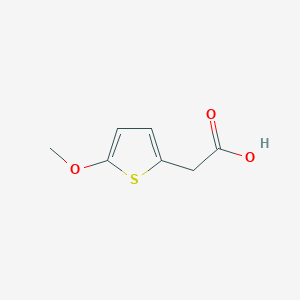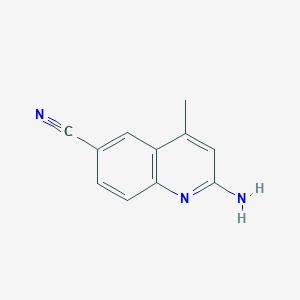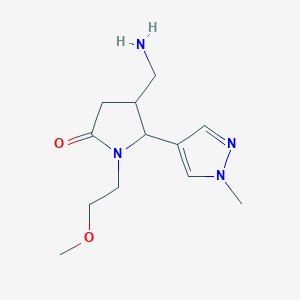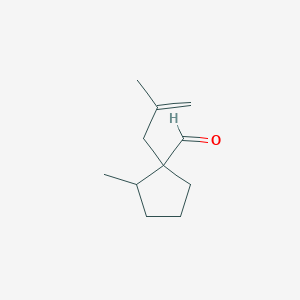
2-(5-Methoxythiophen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxythiophen-2-yl)acetic acid is an organic compound with the molecular formula C₇H₈O₃S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxythiophen-2-yl)acetic acid typically involves the reaction of 5-methoxythiophene with a suitable acetic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxythiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methoxythiophen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxythiophen-2-yl)acetic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Lacks the methoxy group, which can affect its reactivity and properties.
2-(5-Methylthiophen-2-yl)acetic acid: Contains a methyl group instead of a methoxy group, leading to different chemical behavior.
2-(5-Fluorothiophen-2-yl)acetic acid: The presence of a fluorine atom can significantly alter its electronic properties.
Uniqueness
2-(5-Methoxythiophen-2-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance its solubility and potentially its biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H8O3S |
|---|---|
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
2-(5-methoxythiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H8O3S/c1-10-7-3-2-5(11-7)4-6(8)9/h2-3H,4H2,1H3,(H,8,9) |
Clave InChI |
HAMOPCNLFSIQHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)

![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)



